molecular formula C14H21NO3 B4427668 N,N-diethyl-2-(4-methoxyphenoxy)propanamide

N,N-diethyl-2-(4-methoxyphenoxy)propanamide

Cat. No. B4427668
M. Wt: 251.32 g/mol
InChI Key: FSQPOZPYMWDWQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-(4-methoxyphenoxy)propanamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is effective against a wide range of insects, including mosquitoes, ticks, and fleas.

Scientific Research Applications

N,N-diethyl-2-(4-methoxyphenoxy)propanamide has been extensively studied for its insect repellent properties. It has been shown to be effective against a wide range of insects, including those that can transmit diseases such as malaria, dengue fever, and Zika virus. This compound has also been studied for its potential use in agriculture as a repellent for pests that damage crops.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(4-methoxyphenoxy)propanamide is not fully understood, but it is believed to work by interfering with the insect's ability to detect carbon dioxide and other chemicals that are emitted by humans and animals. This compound may also interfere with the insect's ability to detect heat and moisture, which are also important cues for finding a host.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in humans and animals when used as directed. However, some studies have suggested that this compound may have neurotoxic effects in certain circumstances. This compound has also been shown to have a repellent effect on some animals, including birds and fish.

Advantages and Limitations for Lab Experiments

N,N-diethyl-2-(4-methoxyphenoxy)propanamide is widely used in laboratory experiments as a standard insect repellent. It is easy to use and has a known efficacy against a wide range of insects. However, this compound can be expensive, and some researchers may prefer to use alternative insect repellents that are less expensive or have different properties.

Future Directions

There are several areas of research that could be explored in the future regarding N,N-diethyl-2-(4-methoxyphenoxy)propanamide. One area is the development of new and more effective insect repellents that are less toxic and have fewer side effects than this compound. Another area is the study of the long-term effects of this compound exposure on humans and animals. Finally, research could be conducted to determine the effects of this compound on the environment, including its impact on non-target species and ecosystems.
Conclusion
This compound is a widely used insect repellent that has been extensively studied for its efficacy against a wide range of insects. It is easy to use and has a known safety profile when used as directed. However, there are still areas of research that could be explored in the future to improve our understanding of this compound and its potential impact on the environment and human health.

properties

IUPAC Name

N,N-diethyl-2-(4-methoxyphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-5-15(6-2)14(16)11(3)18-13-9-7-12(17-4)8-10-13/h7-11H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQPOZPYMWDWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C)OC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-2-(4-methoxyphenoxy)propanamide
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-2-(4-methoxyphenoxy)propanamide
Reactant of Route 3
Reactant of Route 3
N,N-diethyl-2-(4-methoxyphenoxy)propanamide
Reactant of Route 4
Reactant of Route 4
N,N-diethyl-2-(4-methoxyphenoxy)propanamide
Reactant of Route 5
Reactant of Route 5
N,N-diethyl-2-(4-methoxyphenoxy)propanamide
Reactant of Route 6
Reactant of Route 6
N,N-diethyl-2-(4-methoxyphenoxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.